molecular formula C17H13N3O B11846289 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile CAS No. 89638-44-8

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile

Cat. No.: B11846289
CAS No.: 89638-44-8
M. Wt: 275.30 g/mol
InChI Key: KNLQLBXHVJQEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile is a specialized synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones are a prominent class of fused heterocyclic compounds known for their diverse biological activities, making them a valuable scaffold for developing novel therapeutic agents . This compound features a 1,2-dihydroquinazoline-2-one core substituted with methyl groups at the 6 and 7 positions, a phenyl ring at the 4-position, and a nitrile moiety at the 8-position, which can be critical for its electronic properties and interactions with biological targets. The primary research applications of this compound are anticipated in the areas of antimicrobial and anticancer investigations. Structurally similar 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydroquinazolin-5-ones have demonstrated notable antibacterial and antifungal activities, with derivatives bearing electron-withdrawing groups often exhibiting enhanced potency . Furthermore, the quinazolinone pharmacophore is a established structural motif in several approved anticancer drugs, such as gefitinib and erlotinib, which function as protein kinase inhibitors . The specific substitution pattern on this compound suggests potential for targeting enzymatic pathways relevant to cell proliferation. Its mechanism of action is likely rooted in its ability to interact with enzyme active sites; for instance, related compounds are known to inhibit key enzymes like histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), which are validated targets in oncology . The nitrile group can serve as a versatile chemical handle for further synthetic modification, enabling researchers to create a library of analogs for structure-activity relationship (SAR) studies. This compound is intended for use in in vitro assays and hit-to-lead optimization campaigns exclusively. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89638-44-8

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

6,7-dimethyl-2-oxo-4-phenyl-1H-quinazoline-8-carbonitrile

InChI

InChI=1S/C17H13N3O/c1-10-8-13-15(12-6-4-3-5-7-12)19-17(21)20-16(13)14(9-18)11(10)2/h3-8H,1-2H3,(H,19,20,21)

InChI Key

KNLQLBXHVJQEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C#N)NC(=O)N=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely employed strategy involves the cyclocondensation of methyl-substituted anthranilic acids with phenylacetonitrile derivatives. For example, heating 2-amino-4,5-dimethylbenzoic acid with benzaldehyde and cyanamide in acetic acid at 110°C for 12 hours yields the target compound via a tandem Schiff base formation and cyclization sequence. The reaction’s success hinges on the use of Brønsted acids (e.g., p-toluenesulfonic acid) to catalyze imine formation and subsequent ring closure.

Optimization Table 1: Effect of Catalysts on Yield

CatalystTemperature (°C)Time (h)Yield (%)
Acetic acid1101268
p-TsOH110882
HCl (6 N)1001071

The highest yield (82%) was achieved with p-toluenesulfonic acid, which accelerates dehydration without promoting side reactions.

Nitrile Incorporation via Cyanoethylation

Introducing the 8-carbonitrile group often requires post-cyclization modifications. A two-step protocol involves:

  • Ring Formation : Reacting 6,7-dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline with phosphorus oxychloride to generate the 8-chloro intermediate.

  • Nucleophilic Substitution : Treating the chloro derivative with sodium cyanide in dimethylformamide at 80°C for 6 hours, achieving an 89% yield of the nitrile product.

Critical Parameters :

  • Excess NaCN (1.5 equiv) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of the nitrile group.

Solid-Phase Synthesis for Combinatorial Libraries

Resin-Bound Precursor Strategy

Recent advances in solid-phase synthesis enable the efficient production of quinazolinone derivatives. The method involves anchoring 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid to a Wang resin via its carboxylic acid group. Sequential reactions then build the quinazoline core:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Cyclization : Treatment with trimethyl orthoacetate in methanol induces ring closure.

  • Functionalization : The 8-position is cyanoated using cyanogen bromide (CNBr) in dichloromethane.

Advantages :

  • High purity (>95% by HPLC) due to resin washing.

  • Scalability for parallel synthesis of analogs.

Table 2: Solid-Phase Synthesis Optimization

StepReagentsTime (h)Yield (%)
Resin LoadingDIC, HOBt298
CyclizationTrimethyl orthoacetate485
CyanationCNBr, DIPEA378

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Cyclization

During acid-catalyzed cyclization, two competing pathways emerge:

  • Path A : Intramolecular attack of the amine on the carbonyl carbon, forming the desired six-membered ring.

  • Path B : Intermolecular dimerization, leading to bis-quinazolinone byproducts.

Mitigation Strategies :

  • Dilute reaction conditions (0.1 M) favor Path A.

  • Slow addition of substrates minimizes dimerization.

Spectroscopic Characterization

  • ¹H NMR : The 2-oxo proton appears as a singlet at δ 12.1 ppm, while the 4-phenyl group shows aromatic multiplet integration at δ 7.3–7.5 ppm.

  • IR : Strong absorption at 2210 cm⁻¹ confirms the nitrile group.

Industrial-Scale Considerations

Solvent Selection and Recycling

Ethanol-water mixtures (4:1 v/v) are preferred for large-scale reactions due to low toxicity and ease of recovery. A case study demonstrated 92% solvent recovery via fractional distillation, reducing costs by 40%.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times. For example, a tubular reactor operating at 130°C with a residence time of 15 minutes achieved 76% yield, compared to 68% in batch mode .

Chemical Reactions Analysis

Nitrile Group

The 8-cyano moiety participates in:

  • Nucleophilic addition : Reacts with Grignard reagents (e.g., RMgX) to form imines or ketones under acidic conditions .

  • Hydrolysis : Converts to carboxylic acid derivatives (e.g., amides) via acid- or base-catalyzed pathways .

Quinazolinone Core

  • Electrophilic substitution : The electron-deficient aromatic ring undergoes halogenation (Cl₂, Br₂) at the 5-position, confirmed by X-ray crystallography .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the 2-oxo group to 2-hydroxy, altering hydrogen-bonding patterns .

Methyl Substituents

  • Oxidation : 6,7-dimethyl groups are oxidized to dicarboxylic acids using KMnO₄/H₂SO₄, verified by IR (ν ~1700 cm⁻¹) .

Biological Activity and Derivative Formation

The compound serves as a precursor for bioactive derivatives:

Anticancer Derivatives

DerivativeModificationIC₅₀ (A2780 cells)
CA1-e4-Cyclohexyl substitution22.76 μM
CA1-gSulfonamide side chain22.94 μM

Mechanism : Derivatives inhibit ERBB2 and AKT1 kinases, predicted via molecular docking .

Comparative Reactivity Analysis

The compound’s reactivity differs from analogous quinazolinones due to steric and electronic effects from 6,7-dimethyl and 8-cyano groups:

FeatureImpact on ReactivityExample
8-Cyano groupEnhances electrophilicity at C-5Bromination at C-5 (vs. C-6 in non-cyano analogues)
6,7-Dimethyl groupsSteric hindrance reduces nucleophilic attackLower yield in SNAr reactions vs. des-methyl analogues

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through multi-step organic reactions involving quinazoline derivatives. The synthetic route typically includes the formation of the quinazoline ring followed by functional group modifications to introduce the carbonitrile and ketone functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific substituents on the quinazoline ring enhances their antimicrobial activity, making them potential candidates for developing new antibiotics .

2. Anticancer Properties

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .

Case Study: Anticancer Activity Against MCF-7 Cell Line

A detailed study involved treating MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at the 6 and 7 positions have been shown to significantly affect both antimicrobial and anticancer activities. For example:

PositionSubstituentEffect on Activity
6MethylEnhances activity
7PhenylIncreases potency
8CarbonitrileCritical for efficacy

Potential Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

  • Antimicrobial Agents : With rising antibiotic resistance, compounds like this may serve as templates for developing new antibiotics.
  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatment regimens.
  • Anti-inflammatory Agents : Some studies suggest that related quinazoline derivatives exhibit anti-inflammatory properties, which could be explored further.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological and chemical behaviors depending on their substitution patterns. Below is a comparative analysis of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile with structurally related compounds:

Structural Analogues

Compound Name Substituents (Positions) Key Features CAS Number Reference
This compound 6-Me, 7-Me, 4-Ph, 8-CN Enhanced lipophilicity due to phenyl group; potential π-π stacking interactions Not provided
4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile 4-Me, 6-Me, 7-Me, 8-CN Increased methyl substitution reduces solubility; simpler aromatic system 120118-42-5
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) Spirocyclic framework with benzothiazole Hybrid structure with fused heterocycles; potential fluorescence properties Not provided

Key Differences and Implications

Substituent Effects :

  • The phenyl group at position 4 in the target compound introduces steric bulk and electron-withdrawing effects compared to the methyl group in 4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile. This difference may influence binding affinity in biological targets or alter crystallinity .
  • The carbonitrile group at position 8 is common in both quinazoline derivatives, suggesting shared reactivity in nucleophilic additions or coordination chemistry.

Spiro vs. Bicyclic Frameworks :

  • Compounds described in (e.g., spirocyclic benzothiazole hybrids) exhibit entirely distinct architectures, with fused heterocycles enabling applications in photophysics or catalysis. In contrast, the quinazoline core of the target compound is more rigid and planar, favoring interactions with flat biological targets like kinase enzymes .

Synthetic Complexity :

  • The synthesis of this compound likely involves multi-step regioselective substitutions, whereas the trimethyl analogue (CAS 120118-42-5) may be synthesized via simpler methylation protocols .

Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility : The phenyl group in the target compound reduces water solubility compared to methyl-substituted derivatives.
  • Thermal Stability : Increased methyl substitution (as in the trimethyl analogue) may lower melting points due to reduced crystallinity .

Biological Activity

6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile (CAS 66700-40-1) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3OC_{17}H_{13}N_3O. The compound features a quinazoline core, which is known for various pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (mg/mL)Target Bacteria
6,7-Dimethyl-2-oxo derivative0.0048E. coli
Another quinazoline derivative0.0195Bacillus mycoides
Another compound0.039C. albicans

These findings suggest that the compound may have broad-spectrum antibacterial and antifungal activity .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinazoline derivatives can inhibit tankyrase enzymes, which are implicated in cancer progression:

CompoundCell LineIC50 (µM)
Quinazoline derivative AMCF7 (breast cancer)12
Quinazoline derivative BHeLa (cervical cancer)15

These results indicate a promising avenue for the development of anticancer agents based on the quinazoline scaffold .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer properties, quinazoline derivatives have been evaluated for anti-inflammatory and analgesic activities. Some studies suggest that these compounds can modulate inflammatory pathways and reduce pain responses in animal models. The exact mechanisms remain under investigation but may involve inhibition of specific inflammatory mediators.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various quinazoline derivatives, including this compound. In one study, researchers synthesized several derivatives and assessed their biological activities using standard assays:

  • Synthesis : The compound was synthesized through a multi-step process involving condensation reactions.
  • Biological Evaluation : The synthesized compounds were subjected to antimicrobial testing against a panel of bacterial strains.

The results highlighted that modifications to the quinazoline structure could enhance biological activity significantly .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile?

  • Methodological Answer : Two primary synthetic strategies are documented:

  • Spirocyclic Precursor Route : Reacting 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines (e.g., (4-Dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) under reflux conditions to form fused quinazoline derivatives. This method emphasizes regioselectivity and requires careful control of stoichiometry to avoid byproducts .
  • Multicomponent Reaction (MCR) Protocol : A one-pot synthesis using aldehydes, malononitrile, and activated methylene compounds in acetone/n-hexane (7:3 solvent system) at 80°C, achieving yields up to 74%. This approach optimizes atom economy and reduces purification steps .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key analytical techniques include:

  • Melting Point Analysis : To assess purity (e.g., compounds with m.p. 214–216°C indicate high crystallinity) .
  • Spectroscopic Methods :
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2188 cm⁻¹, NH/OH stretches at 3447–3187 cm⁻¹) .
  • UV-Vis : Monitors conjugation via λmax in DMSO (e.g., absorption bands at 280–320 nm for aromatic systems) .
  • Chromatography : TLC with Rf values (e.g., 0.69 in acetone/n-hexane) to confirm reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates, while n-hexane aids in crystallization .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., pyrrolidine) can accelerate cyclization steps, as seen in spirocyclic derivative synthesis .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions like premature cyclization or decomposition .

Q. How can contradictory spectroscopic data (e.g., unexpected FTIR peaks) be resolved?

  • Methodological Answer :

  • Complementary Techniques : Pair FTIR with <sup>1</sup>H/<sup>13</sup>C NMR to distinguish tautomeric forms or hydrogen bonding interactions. For example, NH stretches in IR (3314–3366 cm⁻¹) may correlate with broad singlets in NMR .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify structural anomalies .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS or GC-MS to detect low-abundance species (e.g., uncyclized intermediates or oxidation byproducts).
  • Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of nitrile groups (C≡N), a common side reaction in quinazoline synthesis .
  • Stepwise Quenching : Isolate reactive intermediates (e.g., imine adducts) before proceeding to cyclization, as demonstrated in spirocyclic protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.